molecular formula C13H20ClNO3S B2977646 3-butoxy-4-chloro-N-propylbenzenesulfonamide CAS No. 1018135-82-4

3-butoxy-4-chloro-N-propylbenzenesulfonamide

Cat. No. B2977646
CAS RN: 1018135-82-4
M. Wt: 305.82
InChI Key: SCPYDZJQWLECRH-UHFFFAOYSA-N
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Description

3-butoxy-4-chloro-N-propylbenzenesulfonamide, also known as BPB, is a chemical compound that has been widely used in scientific research. BPB is a sulfonamide compound that has been used as a tool for studying chloride channels and transporters. It is a potent and selective blocker of the ClC-3 chloride channel and has been used to investigate the role of ClC-3 in various physiological processes.

Mechanism of Action

3-butoxy-4-chloro-N-propylbenzenesulfonamide is a potent and selective blocker of the ClC-3 chloride channel. It binds to the channel pore and inhibits chloride ion transport through the channel. The mechanism of action of 3-butoxy-4-chloro-N-propylbenzenesulfonamide has been studied extensively, and it has been shown that 3-butoxy-4-chloro-N-propylbenzenesulfonamide binds to the ClC-3 channel with high affinity and specificity.
Biochemical and Physiological Effects:
3-butoxy-4-chloro-N-propylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta-cells, which suggests that ClC-3 may play a role in insulin secretion. 3-butoxy-4-chloro-N-propylbenzenesulfonamide has also been shown to inhibit cell proliferation and induce apoptosis in various cell types, including cancer cells. These effects suggest that ClC-3 may play a role in cell growth and survival.

Advantages and Limitations for Lab Experiments

3-butoxy-4-chloro-N-propylbenzenesulfonamide has several advantages as a research tool. It is a potent and selective blocker of the ClC-3 chloride channel, which allows for specific investigation of the role of ClC-3 in various physiological processes. 3-butoxy-4-chloro-N-propylbenzenesulfonamide is also stable and easy to handle, which makes it a convenient tool for laboratory experiments.
However, there are also some limitations to the use of 3-butoxy-4-chloro-N-propylbenzenesulfonamide. It is a sulfonamide compound, which may limit its use in certain experimental systems. Additionally, 3-butoxy-4-chloro-N-propylbenzenesulfonamide has been shown to have off-target effects on other chloride channels, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-butoxy-4-chloro-N-propylbenzenesulfonamide. One area of interest is the role of ClC-3 in insulin secretion and glucose homeostasis. 3-butoxy-4-chloro-N-propylbenzenesulfonamide has been shown to inhibit insulin secretion, but the precise mechanism of this effect is not yet fully understood. Further research is needed to investigate the role of ClC-3 in insulin secretion and its potential as a target for diabetes treatment.
Another area of interest is the role of ClC-3 in cancer. 3-butoxy-4-chloro-N-propylbenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that ClC-3 may play a role in cancer growth and survival. Further research is needed to investigate the potential of ClC-3 as a target for cancer therapy.
Conclusion:
In conclusion, 3-butoxy-4-chloro-N-propylbenzenesulfonamide is a potent and selective blocker of the ClC-3 chloride channel that has been widely used as a tool for studying chloride channels and transporters. It has a range of biochemical and physiological effects and has been used to investigate the role of ClC-3 in various physiological processes. While there are some limitations to the use of 3-butoxy-4-chloro-N-propylbenzenesulfonamide, it remains a valuable tool for laboratory experiments. Future research on 3-butoxy-4-chloro-N-propylbenzenesulfonamide may shed light on the role of ClC-3 in insulin secretion, cancer, and other physiological processes.

Synthesis Methods

The synthesis of 3-butoxy-4-chloro-N-propylbenzenesulfonamide involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with n-propylamine in the presence of a base. The reaction yields 3-butoxy-4-chloro-N-propylbenzenesulfonamide as a white solid with a melting point of 98-100 °C. The purity of the compound can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

3-butoxy-4-chloro-N-propylbenzenesulfonamide has been widely used as a tool for studying ClC-3 chloride channels and transporters. ClC-3 is a member of the ClC family of chloride channels and transporters, which are involved in a wide range of physiological processes, including cell volume regulation, transepithelial transport, and acidification of intracellular organelles. 3-butoxy-4-chloro-N-propylbenzenesulfonamide has been used to investigate the role of ClC-3 in various physiological processes, including insulin secretion, cell proliferation, and apoptosis.

properties

IUPAC Name

3-butoxy-4-chloro-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S/c1-3-5-9-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPYDZJQWLECRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-4-chloro-N-propylbenzenesulfonamide

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